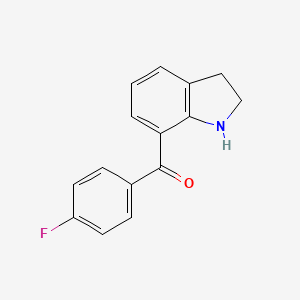

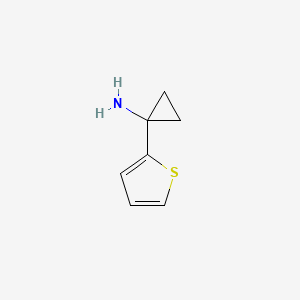

1-(Thiophen-2-yl)cyclopropanamine

Overview

Description

Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that produces aminothiophene derivatives .

Molecular Structure Analysis

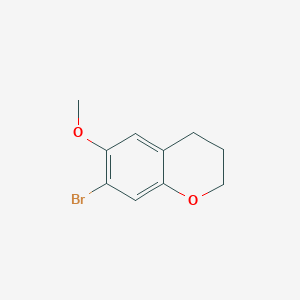

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .

Chemical Reactions Analysis

The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .

Scientific Research Applications

Metabolism and Detectability Studies

- Metabolism and Detectability in Rats and Humans : A study conducted by Welter et al. (2013) focused on identifying the metabolites of 2-Methiopropamine (a thiophene analogue of methamphetamine, structurally similar to 1-(Thiophen-2-yl)cyclopropanamine) in rat and human urine. The study also evaluated the detectability of these metabolites using GC-MS and LC-MSn screening protocols (Welter et al., 2013).

Synthesis and Chemistry

- Cyclopropenimine-Catalyzed Mannich Reactions : Bandar and Lambert (2013) researched Cyclopropenimine 1, a compound that shows greater reactivity than a widely used thiourea cinchona alkaloid-derived catalyst. This study is relevant as it demonstrates the use of thiophene compounds in complex chemical reactions (Bandar & Lambert, 2013).

Antitumor and Anticancer Applications

Novel Synthesis and Antitumor Evaluation : A significant study by Shams et al. (2010) involved synthesizing various heterocyclic derivatives from a thiophene compound, which were then tested for antiproliferative activity against different human cancer cell lines. This research highlights the potential of thiophene compounds in cancer treatment (Shams et al., 2010).

Anticancer Activity of Piperazine Derivatives : Kumar et al. (2013) synthesized piperazine-2,6-dione derivatives using thiophen-2-ylmethanamine and evaluated their anticancer activity. This study further underscores the potential of thiophene derivatives in anticancer applications (Kumar et al., 2013).

Functionalized Sulfur-Containing Heterocyclic Analogs : Haridevamuthu et al. (2023) studied the antiproliferative effect of hydroxyl-containing benzo[b]thiophene analogs on laryngeal cancer cells. The research demonstrated the selectivity and potential therapeutic use of thiophene analogs in cancer treatment (Haridevamuthu et al., 2023).

Miscellaneous Applications

Synthesis and Antibacterial Evaluation : Pitucha et al. (2010) synthesized thiophene-containing derivatives and evaluated their in vitro antibacterial activity against various bacterial species, demonstrating the potential of thiophene compounds in antimicrobial applications (Pitucha et al., 2010).

Crystal Structure and Biological Applications : Various studies have explored the crystal structure of thiophene derivatives and their diverse applications in biological and pharmaceutical fields. For instance, a study by Nagaraju et al. (2018) focused on the crystal structure of a thiophene derivative and its potential uses in pharmaceuticals (Nagaraju et al., 2018).

Antidepressant Activity of Thiophene Derivatives : Mathew et al. (2014) synthesized thiophene-based pyrazolines and evaluated their antidepressant activity, highlighting another therapeutic application of thiophene compounds (Mathew et al., 2014).

Mechanism of Action

Target of Action

1-(Thiophen-2-yl)cyclopropanamine is a structural analog of methamphetamine, where the benzene ring of methamphetamine is replaced with a thiophene ring . It is likely that this compound shares similar targets with methamphetamine, primarily acting on the norepinephrine and dopamine transporters .

Mode of Action

The compound inhibits the reuptake of norepinephrine and dopamine into presynaptic nerve terminals, with IC50 values of 0.47 and 0.74 µM, respectively . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to increased stimulation of post-synaptic neurons .

Biochemical Pathways

Given its similarity to methamphetamine, it is likely that it affects pathways involved in the regulation of dopamine and norepinephrine signaling .

Pharmacokinetics

This compound is rapidly distributed to the blood and brain after injection . It is metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These metabolites are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, a phenylacetone derivative .

Result of Action

Based on its structural similarity to methamphetamine, it is likely to induce psychomotor activity .

Future Directions

Thiophene and its derivatives show a variety of properties and applications, attracting great interest in industry as well as academia . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

properties

IUPAC Name |

1-thiophen-2-ylcyclopropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS/c8-7(3-4-7)6-2-1-5-9-6/h1-2,5H,3-4,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEOLNRLGRHDDCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CS2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3265361.png)

![2-Methoxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one](/img/structure/B3265365.png)

![3-Pyridinecarboxylic acid, 2-amino-6-[2-(cyclopropylmethoxy)-6-[(4-methoxyphenyl)methoxy]phenyl]-4-[1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinyl]-, 1,1-dimethylethyl ester](/img/structure/B3265460.png)